molecular formula C14H14N2O4S2 B2493364 3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide CAS No. 2034340-62-8

3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide

Cat. No.: B2493364
CAS No.: 2034340-62-8
M. Wt: 338.4
InChI Key: KFODCVYUOYVEEC-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including isoxazole, sulfonamide, thiophene, and furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the sulfonamide group and the thiophene-furan moiety. Key steps may include:

    Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving α,β-unsaturated carbonyl compounds and hydroxylamine.

    Sulfonamide Introduction: The sulfonamide group can be introduced via sulfonylation reactions using sulfonyl chlorides and amines.

    Attachment of Thiophene-Furan Moiety: This step may involve cross-coupling reactions such as Suzuki or Stille coupling to attach the thiophene and furan rings to the isoxazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the isoxazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the sulfonamide group may produce the corresponding amine.

Scientific Research Applications

3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Potential therapeutic applications include its use as a pharmaceutical intermediate or as an active pharmaceutical ingredient (API) in the treatment of specific diseases.

    Industry: The compound may find use in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound could inhibit enzyme activity, modulate receptor function, or interfere with DNA/RNA processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene sulfonamides or thiophene carboxamides share structural similarities and may exhibit comparable properties.

    Isoxazole Derivatives: Isoxazole-based compounds with different substituents can be compared in terms of their reactivity and biological activity.

    Furan Derivatives: Furan-containing compounds, such as furan sulfonamides, can be evaluated for their unique properties and applications.

Uniqueness

3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,5-dimethyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-9-14(10(2)20-16-9)22(17,18)15-7-12-3-4-13(19-12)11-5-6-21-8-11/h3-6,8,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFODCVYUOYVEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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